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Lovastatin-d3 Hydroxy Acid Sodium Salt

Cat. No.: B602501
CAS No.: 1217528-38-5
M. Wt: 447.56
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Description

Overview of HMG-CoA Reductase Inhibitors in Biomedical Research

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins, are a class of lipid-lowering agents that have become fundamental in the management of atherosclerotic vascular disease. elsevierpure.combjcardio.co.uk Their primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. patsnap.comnih.goveverydaybiochemistry.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor in the synthesis of cholesterol. patsnap.comnih.gov By blocking this step, statins effectively reduce the liver's production of cholesterol. patsnap.compatsnap.com

The reduction in intracellular cholesterol triggers a compensatory response, most notably an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells. nih.govpatsnap.com This increase in LDL receptors enhances the clearance of LDL cholesterol (often termed "bad" cholesterol) from the bloodstream, thereby lowering plasma concentrations of total cholesterol and LDL. patsnap.comnih.gov

The Significance of Lovastatin's Hydroxy Acid Form in Mechanistic Studies

Lovastatin (B1675250), as administered, is a prodrug, meaning it is in an inactive lactone form. wikipedia.org In the body, it undergoes hydrolysis to its biologically active open-ring β-hydroxy acid form, also known as mevinolinic acid. nih.govwikipedia.orgmedchemexpress.com This active metabolite is the molecule that directly interacts with and inhibits the HMG-CoA reductase enzyme. nih.govnih.gov

The structural similarity between the hydroxy acid form of lovastatin and the natural substrate, HMG-CoA, allows it to act as a potent competitive inhibitor, with studies reporting a high affinity for the enzyme. nih.govmedchemexpress.comcaymanchem.com For researchers investigating the kinetics and mechanism of HMG-CoA reductase, the hydroxy acid form is of paramount importance. everydaybiochemistry.comcaymanchem.com Using the active metabolite directly in cell-free assays and in vitro studies allows for a more direct and accurate assessment of enzyme inhibition without the confounding variable of the in vivo hydrolysis step. sigmaaldrich.com Therefore, studying the hydroxy acid form is crucial for elucidating the precise molecular interactions and structural requirements for binding to the enzyme's active site. everydaybiochemistry.com

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical and Metabolic Research

Deuterium, a stable (non-radioactive) isotope of hydrogen, has become an invaluable tool in pharmaceutical and metabolic research. metsol.comacs.org Replacing hydrogen with deuterium in a molecule, a process called deuteration, creates a compound that is chemically identical to its non-labeled counterpart but has a greater mass. clearsynth.com This subtle change can alter certain physical and chemical properties, which researchers can exploit for various applications, including mechanistic studies, quantitative analysis, and even improving a drug's metabolic profile. acs.orgclearsynth.comacs.org

In analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled compounds are considered the gold standard for use as internal standards. acs.orgclearsynth.comscioninstruments.com An internal standard is a compound with known concentration that is added to a sample to enable accurate quantification of an analyte of interest. clearsynth.com

The key advantages of using a deuterated internal standard include:

Co-elution with the Analyte: Since a deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during chromatographic separation, meaning they typically elute at the same time. texilajournal.com

Compensation for Matrix Effects: Biological samples (like blood or plasma) are complex matrices that can interfere with the ionization process in a mass spectrometer, either suppressing or enhancing the signal of the analyte. clearsynth.comscioninstruments.comtexilajournal.com A deuterated internal standard experiences these same matrix effects as the analyte, allowing for accurate correction and more reliable quantification. clearsynth.comtexilajournal.com

Improved Precision and Accuracy: By correcting for variability during sample preparation (e.g., extraction) and analysis, stable isotope-labeled internal standards significantly improve the precision, accuracy, and robustness of the analytical method. clearsynth.comscioninstruments.comtexilajournal.com They act as a stable reference point for calibration and measurement. clearsynth.com

The designation "d3" in Lovastatin-d3 (B602498) Hydroxy Acid Sodium Salt indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. lgcstandards.com This specific labeling creates a molecule with a mass that is three units higher than the unlabeled lovastatin hydroxy acid.

This mass difference is critical for mass spectrometry-based analysis. scioninstruments.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument can be set to specifically detect and quantify both the unlabeled analyte (lovastatin hydroxy acid) and the deuterated internal standard (Lovastatin-d3 Hydroxy Acid) in the same sample by differentiating between their distinct mass-to-charge ratios. scioninstruments.comnih.gov This allows researchers to precisely measure the concentration of the active form of lovastatin in biological samples, such as during pharmacokinetic studies which track how a drug is absorbed, distributed, metabolized, and excreted. clearsynth.comresearchgate.net

Contextualizing Lovastatin-d3 Hydroxy Acid Sodium Salt as a Research Chemical

This compound is a specialized chemical compound designed exclusively for research purposes. medchemexpress.commedchemexpress.comscbt.com It combines the key features discussed above: it is the biologically active hydroxy acid form of lovastatin, and it is labeled with three deuterium atoms, making it a stable isotope-labeled analog. lgcstandards.commedchemexpress.com

Its primary application is as an internal standard for the quantitative analysis of lovastatin hydroxy acid in complex biological matrices. medchemexpress.comresearchgate.net When conducting preclinical or clinical studies on lovastatin, researchers need to accurately measure the concentration of its active form in plasma or tissues. researchgate.net By adding a known amount of this compound to the samples, scientists can use LC-MS/MS to obtain highly accurate and reliable data, compensating for any potential sample loss during preparation or fluctuations in instrument response. scioninstruments.comtexilajournal.com This precision is essential for understanding the drug's pharmacokinetics and metabolism. clearsynth.comacs.org

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C24H34D3NaO6 lgcstandards.com
Molecular Weight 447.56 lgcstandards.com
CAS Number 1217528-38-5 lgcstandards.com
Unlabeled CAS Number 75225-50-2 lgcstandards.com
Isotope Label Deuterium (d3) lgcstandards.com

| Application | Research chemical, Internal Standard | medchemexpress.comscbt.com |

Table 2: List of Compounds Mentioned

Compound Name Description
Lovastatin A prodrug and HMG-CoA reductase inhibitor.
Lovastatin Hydroxy Acid The active, open-ring form of lovastatin; also known as mevinolinic acid.
This compound The deuterated, stable isotope-labeled internal standard for the active form of lovastatin.
HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) The natural substrate for HMG-CoA reductase.
Mevalonate The product of the HMG-CoA reductase enzymatic reaction.

Properties

CAS No.

1217528-38-5

Molecular Formula

C24H34O6D3Na

Molecular Weight

447.56

Appearance

White to Off-White Solid

melting_point

179-188°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

119410-08-1 (unlabelled)

Synonyms

Lovastatin-d3 Sodium Salt;  MB 530B-d3

tag

Lovastatin

Origin of Product

United States

Advanced Synthetic Strategies and Isotopic Labeling Methodologies for Research Standards

Deuteration Approaches for Lovastatin (B1675250) Precursors

The synthesis of Lovastatin-d3 (B602498) relies on the strategic incorporation of deuterium (B1214612) into a precursor, which is then biochemically attached to the core structure of the molecule. The most efficient and selective methods leverage enzymatic processes that exhibit high regioselectivity and stereoselectivity.

Stereoselective Deuterium Incorporation

The key to synthesizing deuterated lovastatin is the enzymatic acylation of a lovastatin precursor, Monacolin J. This reaction is catalyzed by the acyltransferase LovD, an enzyme from the lovastatin biosynthetic pathway. nih.govunirioja.es The LovD enzyme demonstrates remarkable substrate specificity, allowing for the transfer of an acyl group to the C8 hydroxyl of Monacolin J in a highly stereospecific manner. nih.govnih.gov By supplying a deuterated acyl donor, the deuterium label is incorporated with precise stereochemical control, mirroring the natural configuration of lovastatin. This chemoenzymatic approach is superior to purely chemical methods, which often result in a mixture of stereoisomers that are difficult to separate. The enzyme's active site architecture ensures that the acyl group is positioned correctly, leading to the formation of the desired stereoisomer of the deuterated lovastatin lactone. researchgate.net

Regioselective Labeling at the Methylbutyryl Side Chain

Regioselective labeling—the placement of deuterium at a specific position within the molecule—is achieved by synthesizing a deuterated version of the 2-methylbutyryl side chain. The target compound, Lovastatin-d3, is deuterated on the methyl group of this side chain. A practical synthetic route involves the use of a commercially available starting material such as (S)-2-Methyl-d3-butanoyl Chloride. scbt.com This precursor already contains the three deuterium atoms in the desired regioselective position.

This acid chloride can be converted into a suitable acyl donor for the LovD enzyme. Studies have shown that LovD can efficiently utilize acyl-Coenzyme A (CoA) thioesters or simpler N-acetylcysteamine (SNAC) thioesters as substrates. nih.govunirioja.es Therefore, (S)-2-Methyl-d3-butanoyl Chloride would first be converted into its corresponding SNAC thioester. This deuterated thioester is then introduced into a biocatalytic system containing Monacolin J and the LovD acyltransferase. The enzyme catalyzes the transfer of the 2-(methyl-d3)-butanoyl group specifically to the C8 position of Monacolin J, yielding Lovastatin-d3 lactone. nih.govresearchgate.net This method ensures that the deuterium label is exclusively located on the methyl group of the side chain.

Chemical Conversion of Deuterated Lovastatin Lactone to Hydroxy Acid Sodium Salt

The final steps in the synthesis involve the conversion of the stable, inactive deuterated lactone into its biologically active hydroxy acid sodium salt form. This is a critical transformation that requires careful control of reaction conditions to ensure complete conversion and high purity.

Hydrolysis Kinetics and Optimization for Deuterated Analogs

The conversion from the lactone to the hydroxy acid is achieved through base-catalyzed hydrolysis. The deuterated lovastatin lactone is treated with a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent system. libretexts.org A common procedure involves suspending the lactone in a mixture of methanol (B129727) and water with NaOH and warming the reaction to ensure completion. libretexts.org

The presence of deuterium atoms on the methylbutyryl side chain is expected to have a minimal impact on the hydrolysis rate. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the lactone's carbonyl carbon, leading to ring opening. researchgate.net The rate-determining step of this hydrolysis does not involve the breaking of a carbon-deuterium (C-D) bond. Therefore, any observed kinetic isotope effect (KIE) would be a secondary KIE, which is typically very small (kH/kD ≈ 1). libretexts.orgcsbsju.edu The C-D bond is slightly stronger than a C-H bond, but since this bond is not broken during the reaction, its influence on the activation energy of the hydrolysis is negligible. ias.ac.in Optimization of the hydrolysis for the deuterated analog would therefore follow established protocols for unlabeled lovastatin, focusing on factors like temperature, reaction time, and solvent composition to ensure the lactone ring is fully and irreversibly opened. nih.gov

Salt Formation and Purity Considerations

Once hydrolysis is complete, the resulting solution contains the sodium salt of the lovastatin-d3 hydroxy acid. To obtain a solid, high-purity product, a specific salt formation and precipitation procedure is employed. One effective patented method involves first acidifying the solution to a pH of approximately 4.0, which protonates the carboxylate to form the free hydroxy acid. libretexts.org This free acid is then extracted into an organic solvent like ethyl acetate (B1210297). libretexts.org

To form the final, stable sodium salt, a stoichiometric amount of a sodium-containing base with a non-aqueous soluble counter-ion, such as sodium 2-ethylhexanoate, is added to the ethyl acetate solution. libretexts.org This causes the Lovastatin-d3 Hydroxy Acid Sodium Salt to precipitate out of the solution as a pure solid. The use of an anti-solvent, such as acetone, can be employed to enhance the precipitation and increase the yield of the final product. libretexts.org Purity is a paramount consideration for research standards. The primary impurity to monitor for is any remaining unhydrolyzed lactone. Additionally, the formation of dimeric impurities, which can occur during lactonization processes, must be minimized. nih.gov

Characterization of Synthetic Intermediates and Final Product for Research Purity

A rigorous characterization process is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthetic intermediates and the final this compound. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity. researchgate.netnih.gov A validated reversed-phase HPLC method can effectively separate the final hydroxy acid sodium salt from the deuterated lactone intermediate and any potential impurities. researchgate.netnih.gov Purity is typically determined using a UV detector, often set at 238 nm, which is a characteristic absorption maximum for the lovastatin chromophore. researchgate.net For research standards, a chemical purity of >95% is generally required.

Table 1: HPLC Purity Analysis Parameters

Parameter Typical Value/Condition
Column C8 or C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) / 0.1% Phosphoric Acid (e.g., 65:35 v/v)
Detection UV at 238 nm
Flow Rate 1.0 - 1.5 mL/min

| Purity Target | >95% |

This is an example of typical HPLC conditions; actual parameters may vary.

Mass Spectrometry (MS) is critical for confirming the molecular weight and, consequently, the successful incorporation of the deuterium label. The mass spectrum of the final product will show a molecular ion peak corresponding to the mass of the d3-labeled compound (C₂₄H₃₄D₃NaO₆, MW: 447.56). Tandem MS (MS/MS) is used to analyze fragmentation patterns. The fragmentation of lovastatin typically involves the loss of the side chain and water. researchgate.netnih.gov For the d3 analog, the fragment corresponding to the methylbutyryl side chain will be 3 mass units heavier than in unlabeled lovastatin, providing definitive evidence of the label's location. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the precise location of the deuterium atoms and to determine the isotopic enrichment. In the ¹H NMR spectrum of Lovastatin-d3, the signal corresponding to the protons of the methyl group on the side chain will be absent or significantly reduced in intensity. researchgate.net Conversely, ²H NMR can be used to directly observe the deuterium signal. Quantitative NMR methods can be employed to accurately determine the percentage of deuterium incorporation (isotopic enrichment) at the target site.

Table 2: Spectroscopic Characterization Data

Technique Purpose Expected Observation for this compound
Mass Spectrometry (MS) Confirm Molecular Weight Molecular ion peak consistent with a mass of 447.56 Da.
Tandem MS (MS/MS) Confirm Label Location Fragmentation pattern showing loss of a deuterated side-chain. researchgate.netnih.gov
¹H NMR Confirm Label Location & Purity Absence or reduction of the proton signal for the C2'-methyl group. researchgate.net
¹³C NMR Confirm Structure Carbon signals consistent with the lovastatin structure; the C-D coupled carbon may show a characteristic multiplet.

| ²H NMR | Directly Detect Label | A signal corresponding to the deuterated methyl group. |

By combining these analytical techniques, the structural integrity, chemical purity, and isotopic enrichment of this compound can be unequivocally established, ensuring its suitability as a high-quality research standard.

Mechanistic Biotransformation and Metabolic Fate Studies in Preclinical Models

Enzymatic Hydrolysis of Lovastatin-d3 (B602498) Lactone to Lovastatin-d3 Hydroxy Acid

The conversion of the inactive Lovastatin-d3 lactone to its pharmacologically active open-ring Lovastatin-d3 Hydroxy Acid is a pivotal step in its mechanism of action. This hydrolysis is not a spontaneous chemical reaction but is primarily catalyzed by a concert of enzymes in the body.

In preclinical models, the hydrolysis of the lovastatin (B1675250) lactone ring is predominantly carried out by two main classes of enzymes: carboxylesterases (CES) and paraoxonases (PONs). nih.govnih.gov Carboxylesterases are a superfamily of serine hydrolases widely distributed in various tissues, with CES1 being the most abundant form in the liver. nih.gov Paraoxonases, particularly PON1 and PON3, are another group of esterases that have been shown to contribute to the hydrolysis of statin lactones. nih.govfrontiersin.org

Studies in human liver preparations have identified at least three distinct esterases capable of catalyzing this activation, located in the plasma, liver microsomes, and liver cytosol. nih.gov The relative contribution of these enzymes can vary, with cytosolic esterases playing a significant role. nih.gov The conversion of lovastatin to its active hydroxy acid form is essential for its ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

The efficiency of the enzymatic hydrolysis of Lovastatin-d3 lactone can be described by kinetic parameters. In human plasma, the rate of lovastatin hydroxy acid formation has been measured at 15.8 pmol/mL/min. nih.gov In hepatic tissue, the rates are 2.13 pmol/mg protein/min in microsomes and 0.92 pmol/mg protein/min in the cytosol. nih.gov These findings indicate that while plasma esterases have a high turnover rate, the liver, due to its mass and high concentration of carboxylesterases, is a primary site for lovastatin activation. nih.gov

The following table summarizes the observed rates of Lovastatin hydroxy acid formation in different human tissue fractions.

Tissue FractionRate of Lovastatin Hydroxy Acid Formation
Plasma15.8 pmol/mL/min
Liver Microsomes2.13 pmol/mg protein/min
Liver Cytosol0.92 pmol/mg protein/min
Data sourced from Tang & Kalow, 1995. nih.gov

Genetic variations, or polymorphisms, in the genes encoding for hydrolytic enzymes can significantly impact the rate of Lovastatin-d3 lactone hydrolysis, leading to interindividual differences in drug response. For paraoxonases, certain polymorphisms in the PON1 promoter region, such as -108T > C, have been associated with increased atorvastatin-lactone hydrolysis, a process analogous to that of lovastatin. nih.govnih.gov While direct studies on lovastatin are less common, the shared substrate specificity suggests a similar influence.

Polymorphisms in the CES1 gene are also known to affect its metabolic activity. For instance, the G143E variant (rs71647871) is a well-documented loss-of-function single nucleotide polymorphism (SNP) that significantly impairs the catalytic function of the CES1 enzyme. nih.gov This impairment is due to a disruption of the enzyme's active site, which would be expected to decrease the rate of lovastatin lactone hydrolysis in individuals carrying this variant. nih.gov

The table below details key polymorphisms in hydrolytic enzymes and their potential impact on statin lactone hydrolysis.

EnzymePolymorphismConsequence
PON1Promoter polymorphisms (-108T > C, -832G > A, -1741G > A)Associated with increased atorvastatin-lactone hydrolysis. nih.govnih.gov
CES1G143E (rs71647871)Substantially impairs catalytic function, leading to reduced hydrolysis of substrates. nih.gov

Further Biotransformation Pathways of Lovastatin-d3 Hydroxy Acid in Preclinical Systems

Following its formation, Lovastatin-d3 Hydroxy Acid is subject to further metabolic transformations, primarily occurring in the liver. These subsequent pathways involve oxidative metabolism and conjugation reactions, which generally facilitate the elimination of the compound from the body.

The oxidative metabolism of statins is predominantly mediated by the cytochrome P450 (CYP) family of enzymes located in liver microsomes. For lovastatin, the primary enzymes responsible for its oxidation are CYP3A4 and CYP3A5. clinpgx.orgclinpgx.org However, it is crucial to note that the lactone form of lovastatin is a much better substrate for these enzymes than the active hydroxy acid form. clinpgx.org The open-acid form of lovastatin is reported to be poorly metabolized by both rat and human liver microsomes. nih.govnih.gov This suggests that once Lovastatin-d3 is hydrolyzed to its hydroxy acid form, it is less susceptible to extensive CYP-mediated oxidative metabolism.

A significant pathway in the metabolism of the hydroxy acid forms of statins is conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being identified as the key enzymes responsible for the glucuronidation of statin acids. frontiersin.orgnih.govnih.gov This process involves the formation of an acyl glucuronide conjugate of the statin's carboxylic acid group. nih.gov Glucuronidation increases the water solubility of the compound, thereby facilitating its excretion in bile and urine. frontiersin.org Interestingly, this glucuronidation pathway can also lead to the reformation of the lactone form, indicating a metabolic interconversion between the active acid and inactive lactone. nih.gov

Formation of Other Deuterated Metabolites and Their Identification

In preclinical models, Lovastatin-d3 Hydroxy Acid is expected to undergo further metabolism, leading to a variety of deuterated metabolites. The primary metabolic routes for the parent compound, Lovastatin, have been identified as cytochrome P-450 (CYP) mediated oxidation of the fused-ring system and, particularly in rodents, β-oxidation of the dihydroxy acid side chain. nih.gov

Key oxidative metabolites identified in rat and mouse liver microsomes include 6'-β-hydroxy and 6'-exomethylene derivatives. nih.govnih.gov Stereoselective hydroxylation at the 3"-position of the methylbutyryl side chain represents another, albeit minor, pathway of microsomal metabolism. nih.gov In rodent models such as mice and rats, an atypical β-oxidation of the dihydroxy acid side chain occurs, which is not observed in dogs or humans. nih.gov This process results in the formation of a pentanoic acid derivative. nih.govnih.gov This metabolite can be subsequently conjugated with taurine before being excreted in the bile. nih.govnih.gov It is anticipated that studies involving Lovastatin-d3 Hydroxy Acid Sodium Salt would yield these same metabolites, but with the deuterium (B1214612) label retained, facilitating their identification and quantification in mass spectrometry-based analyses.

Table 1: Key Deuterated Metabolites Expected in Preclinical Models

Metabolite Class Specific Metabolite Metabolic Pathway Primary Model
Oxidation Product 6'-beta-hydroxy-lovastatin-d3 hydroxy acid Cytochrome P-450 Oxidation Rat, Mouse
Oxidation Product 6'-exomethylene-lovastatin-d3 hydroxy acid Cytochrome P-450 Oxidation Rat, Mouse
Oxidation Product 3"-hydroxy-lovastatin-d3 hydroxy acid Cytochrome P-450 Oxidation Rat, Mouse
β-Oxidation Product Pentanoic acid derivative of lovastatin-d3 Beta-Oxidation Mouse, Rat

In Vitro Metabolic Stability Assessment in Hepatic Models

In vitro metabolic stability assays are fundamental in preclinical drug development to predict the metabolic fate of a compound in vivo. nuvisan.com These assays utilize hepatic models to estimate metabolic half-life and intrinsic clearance. nuvisan.comthermofisher.com For this compound, these studies help in understanding its susceptibility to enzymatic degradation.

Utilization of Liver Microsomes and Hepatocytes

Liver microsomes and hepatocytes are the most common in vitro models for assessing metabolic stability. wuxiapptec.com Microsomes are rich in CYP450 enzymes, making them suitable for studying Phase I oxidative metabolism. wuxiapptec.comnih.gov Studies using rat and mouse liver microsomes have shown that Lovastatin is biotransformed primarily at the 6'-position to form 6'-hydroxy-lovastatin and a 6'-exomethylene derivative. nih.gov The rate of metabolism in mouse liver microsomes has been observed to be higher than in rat liver microsomes. nih.gov

Hepatocytes contain a more complete set of metabolic enzymes, including both Phase I and Phase II enzymes, offering a more comprehensive picture of metabolic pathways. thermofisher.com They are used to study the formation of both oxidative metabolites and subsequent conjugates. thermofisher.com Interestingly, research indicates that the hydroxy acid form of Lovastatin is poorly metabolized by both rat and human liver microsomes, suggesting that this active form may have greater stability against microsomal oxidation compared to its lactone prodrug form. nih.govnih.gov

Determination of Metabolic Half-Life in In Vitro Systems

The metabolic half-life (t½) in in vitro systems is determined by incubating the compound with liver microsomes or hepatocytes and measuring the decrease in its concentration over time. thermofisher.com From the rate of disappearance, the in vitro intrinsic clearance (CLint) can also be calculated. nuvisan.com While specific half-life data for this compound is not detailed in the literature, the elimination half-life of the non-deuterated hydroxy acid form in humans is reported to be between 0.7 and 3 hours, which is informed by both in vitro and in vivo data. drugbank.comnih.gov The stability of the hydroxy acid form in microsomal incubations suggests that its in vitro half-life related to CYP450 metabolism is likely to be long. nih.gov

In Vivo Preclinical Metabolic Profiling in Animal Models

In vivo studies in animal models are essential to understand the complete metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents

Following administration to rodents, Lovastatin undergoes extensive first-pass metabolism in the liver. pharmgkb.org Animal studies have demonstrated that Lovastatin can cross the blood-brain and placental barriers. drugbank.com The primary route of excretion for Lovastatin and its metabolites is through the feces, largely via biliary excretion, with a smaller portion excreted in the urine. nih.govdrugbank.com In rats treated with the hydroxy acid form, major metabolites found in the bile include a 3'-hydroxy analog and a taurine conjugate of the β-oxidation product. nih.gov A significant finding in mice is the presence of the pentanoic acid derivative as a major metabolite in the liver. nih.gov These rodent-specific pathways, like beta-oxidation, highlight species differences in metabolic profiling. nih.gov

Identification of Deuterated Metabolites in Biological Fluids and Tissues

In preclinical studies with this compound, its deuterated metabolites would be identified and quantified in various biological matrices. nih.gov In rodents, analysis of bile and liver homogenates would be critical. nih.gov The major metabolites expected to be identified would be the deuterated forms of the 3'-hydroxy analog and the taurine conjugate of the β-oxidation product in rat bile. nih.gov In mouse liver, the deuterated pentanoic acid derivative would be a key metabolite to identify. nih.gov The use of the stable isotope label (-d3) is instrumental in these studies, allowing for precise differentiation and quantification of the compound and its metabolites from endogenous substances using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Table 2: Summary of Preclinical Metabolic Profiling

Parameter Finding in Rodent Models
Primary Site of Metabolism Liver nih.govpharmgkb.org
Primary Excretion Route Feces (via bile) nih.govdrugbank.com
Key Metabolites (Rats) 3'-hydroxy analog, taurine conjugate of β-oxidation product (in bile) nih.gov
Key Metabolites (Mice) Pentanoic acid derivative (in liver) nih.gov

| Distribution | Crosses blood-brain and placental barriers drugbank.com |

Sophisticated Analytical Methodologies for Research Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Lovastatin-d3 (B602498) Hydroxy Acid Sodium Salt

The development of a robust LC-MS/MS method is a multi-step process involving the fine-tuning of chromatographic separation, mass spectrometric detection, and strategies to mitigate interferences from the sample matrix.

Effective chromatographic separation is crucial for isolating the analyte of interest from other matrix components, which is fundamental to ensuring accurate quantification. For Lovastatin (B1675250) Hydroxy Acid and its deuterated standard, reverse-phase chromatography is the predominant technique.

Researchers have developed gradient elution methods using C18 columns to achieve optimal separation. nih.gov For instance, a 12-minute linear gradient elution with a mobile phase composed of water and methanol (B129727), both containing 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid, has been successfully used. nih.gov Another method employed a gradient with 50 mM ammonium acetate (B1210297) buffer (pH 5.0) as the aqueous phase and acetonitrile (B52724) as the organic phase. nih.gov The gradient started at 5% acetonitrile, increased to 60% over 2 minutes, then to 85% in the next 3 minutes, and finally to 95% at 5.2 minutes, which was held for 3.8 minutes. nih.gov The flow rate is also a critical parameter, with typical rates ranging from 0.25 mL/min to 0.4 mL/min. nih.govnih.gov The column and autosampler are often temperature-controlled (e.g., autosampler at 8°C) to ensure reproducibility and stability of the analytes. nih.gov

Table 1: Example of Optimized Chromatographic Conditions

Parameter Condition 1 Condition 2
Column Agilent Zorbax Extend C18 nih.gov Reverse-phase column nih.gov
Mobile Phase A Water with 2 mM ammonium formate and 0.2% formic acid nih.gov 50 mM Ammonium Acetate buffer (pH 5.0) nih.gov
Mobile Phase B Methanol with 2 mM ammonium formate and 0.2% formic acid nih.gov Acetonitrile nih.gov
Flow Rate 400 µL/minute nih.gov 0.25 mL/min nih.gov
Gradient 12.0 minute linear gradient nih.gov 5% B to 95% B over 5.2 min nih.gov
Injection Volume 50 µL nih.gov 5 µL nih.gov

| Autosampler Temp. | 4°C nih.gov | 8°C nih.gov |

Mass spectrometry detection for Lovastatin Hydroxy Acid and its deuterated standard is typically achieved using a triple quadrupole mass spectrometer, which allows for highly selective multiple reaction monitoring (MRM). nih.govforensicrti.org

The choice of ionization mode is critical. Electrospray ionization (ESI) is commonly employed. nih.govplos.org Interestingly, a polarity switching approach is often necessary because the lactone form (Lovastatin) is best detected in positive ion mode, while the active hydroxy acid form is more sensitively detected in negative ion mode. nih.govnih.gov In negative ion mode, Lovastatin Hydroxy Acid forms a deprotonated molecular ion [M-H]⁻. nih.govplos.org For Lovastatin-d3 Hydroxy Acid Sodium Salt, a similar fragmentation pattern is expected, with a mass shift corresponding to the deuterium (B1214612) labels.

The selection of precursor and product ion transitions for MRM is vital for specificity. forensicrti.org For the non-deuterated Lovastatin, a common transition monitored in positive mode is m/z 422.1 → 285.4. researchgate.net For its deuterated analog, Lovastatin-d3, the precursor ion shifts to m/z 425.4, while the product ion remains the same (m/z 285.4), reflecting the fragmentation of the core structure. researchgate.net For Lovastatin Hydroxy Acid in negative mode, specific precursor-to-product ion transitions are selected after fragmentation optimization. nih.govplos.org The instrument's vendor software often aids in identifying the most intense and stable product ions, and parameters like collision energy are optimized for each transition to maximize sensitivity. nih.govforensicrti.org

Table 2: Example of Mass Spectrometry Transitions

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Reference
Lovastatin Positive ESI 422.1 285.4 researchgate.net
Lovastatin-d3 Positive ESI 425.4 285.4 researchgate.net
Lovastatin Hydroxy Acid Negative ESI Varies Varies nih.govplos.org
Simvastatin (B1681759) (IS) Positive ESI Varies Varies nih.gov

Biological matrices such as plasma and tissue are complex and can significantly interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement—collectively known as matrix effects. nih.govmdpi.com This can compromise the accuracy and reproducibility of the analytical method. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects. nih.gov Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification. nih.gov

While some studies have reported minimal matrix effects for Lovastatin Hydroxy Acid, others have observed signal enhancement for the lactone form, possibly due to the matrix facilitating the formation of sodium adduct ions. nih.gov The degree of the matrix effect for Lovastatin has been quantified as low as 2.74% when using a deuterated internal standard. researchgate.net Thorough sample preparation is a complementary approach to physically remove interfering components before they enter the mass spectrometer. nih.govmdpi.com

Advanced Sample Preparation Techniques for Complex Biological Matrices in Research

The goal of sample preparation is to extract the analyte and its internal standard from the biological matrix (e.g., plasma, tissue) with high recovery, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of the assay. nih.govresearchgate.net

Solid-phase extraction (SPE) is a widely used technique for cleaning up samples for LC-MS/MS analysis, offering high recovery and removal of matrix components like phospholipids. nih.govresearchgate.netnih.gov SPE protocols involve loading the sample onto a cartridge containing a specific sorbent, washing away interferences, and then eluting the analyte of interest with a suitable solvent. windows.netnih.gov

Table 3: Example of a Generic SPE Protocol

Step Description
1. Conditioning The SPE sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase. windows.net
2. Loading The pre-treated biological sample (e.g., plasma diluted with buffer) is loaded onto the cartridge. windows.net
3. Washing The cartridge is washed with a specific solvent mixture to remove weakly bound interferences while retaining the analyte and internal standard. windows.net
4. Elution The analytes are eluted from the sorbent using a strong organic solvent. windows.net

| 5. Evaporation & Reconstitution | The eluate is often evaporated to dryness under nitrogen and reconstituted in a small volume of mobile phase for injection into the LC-MS/MS system. nih.gov |

Protein precipitation (PPT) is a simpler and faster alternative to SPE for sample preparation. nih.govresearchgate.net It involves adding a large volume of cold organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further processed. nih.gov One study reported good recoveries of approximately 70% for both Lovastatin and Lovastatin Hydroxy Acid using a simple PPT method with ice-cold methanol. nih.gov To minimize the in-vitro interconversion between the lactone and acid forms, the sample is often acidified, for instance, by adding a sodium acetate buffer (pH 4.5). nih.gov

Liquid-liquid extraction (LLE) is another classic technique used to isolate analytes based on their differential solubility in two immiscible liquid phases. researchgate.netmdpi.com For Lovastatin and its metabolites, LLE has been performed using solvents like ethyl ether-dichloromethane. researchgate.net A newer variation, salting-out assisted liquid-liquid extraction (SALLE), uses a water-miscible organic solvent (like acetonitrile) and a high concentration of salt (like ammonium sulfate) to induce phase separation. mdpi.com SALLE combines the simplicity of PPT with the high extraction efficiency of LLE and allows for the direct injection of the organic extract. mdpi.com

Method Validation Parameters for Research Bioanalysis

Method validation is a cornerstone of bioanalysis, establishing that a specific analytical procedure is reliable and reproducible for its intended use. For this compound, which primarily serves as an internal standard, the validation parameters are assessed for the quantification of the non-labeled, active metabolite, Lovastatin Hydroxy Acid, in various biological matrices.

Linearity, Accuracy, Precision, and Recovery

The performance of an analytical method is defined by its linearity, accuracy, precision, and recovery. These parameters ensure that the measured concentration of the analyte is directly proportional to its actual concentration and that the method is both correct and consistent.

Linearity: A method's ability to elicit test results that are directly proportional to the concentration of an analyte. For lovastatin analysis using HPLC-UV, linearity has been established over a wide concentration range, often from 1 to 100 ng/mL. researchgate.netnih.gov

Accuracy: The closeness of the measured value to the true value. In assays for lovastatin and its hydroxy acid, inter-assay accuracy has been reported to be less than 8% for the hydroxy acid form. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. For Lovastatin Hydroxy Acid, intra- and inter-assay precision, expressed as the relative standard deviation (RSD), was found to be less than 6%. researchgate.net In other studies, mean intermediate precision was highly satisfactory at ≤ 2.6%. nih.gov

Table 1: Method Validation Parameters for Lovastatin Hydroxy Acid Analysis

ParameterFindingAnalytical MethodMatrixSource
Linearity 1-100 ng/mLHPLC-UVHuman Plasma researchgate.netnih.gov
Accuracy < 8% (inter-assay)LC/MS/MSMouse/Rat Plasma researchgate.net
Precision < 6% RSD (intra- & inter-assay)LC/MS/MSMouse/Rat Plasma researchgate.net
Precision ≤ 2.6% (intermediate)HPTLCRed Yeast Rice nih.gov
Recovery 88.61% ± 7.00%HPLC-UVHuman Plasma researchgate.netnih.gov
Recovery 109.9% ± 5.9%HPTLCRed Yeast Rice nih.gov

Quantification Limits and Sensitivity in Research Settings

Sensitivity in bioanalysis is determined by the lower limit of quantification (LLOQ) and the limit of detection (LOD). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the LOD is the lowest concentration that can be reliably distinguished from background noise.

Sensitive and specific methods have been developed for the quantitation of lovastatin and its hydroxy acid metabolite. A liquid chromatography/ionspray tandem mass spectrometry (LC/MS/MS) method achieved an LLOQ of 0.50 ng/mL for lovastatin hydroxy acid in 0.1 mL aliquots of mouse and rat plasma. researchgate.net An HPLC-UV method developed for human plasma demonstrated an LOQ of 1 ng/mL and an LOD of 0.5 ng/mL for lovastatin. researchgate.netnih.gov For analysis in more complex matrices like fermented food products, high-performance thin-layer chromatography (HPTLC) methods have established an LOD of 30 mg/kg for lovastatin hydroxy acid. nih.gov

Table 2: Quantification Limits for Lovastatin and its Hydroxy Acid

ParameterValueAnalytical MethodMatrixSource
LLOQ 0.50 ng/mLLC/MS/MSMouse/Rat Plasma researchgate.net
LOQ 1 ng/mLHPLC-UVHuman Plasma researchgate.netnih.gov
LOD 0.5 ng/mLHPLC-UVHuman Plasma researchgate.netnih.gov
LOD 30 mg/kgHPTLCRed Yeast Rice nih.gov

Other Analytical Techniques for Characterization and Quantification in Research

Beyond bioanalytical quantification, other techniques are essential for the structural confirmation and purity assessment of the reference standard, this compound, itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Labeled Compounds

In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent. For this compound, the "d3" designation indicates that three hydrogen atoms in the 2-methylbutanoyl side chain have been replaced with deuterium. Therefore, analysis via ¹H NMR would confirm the absence of the characteristic proton signals for this methyl group, verifying the successful and specific labeling of the molecule. researchgate.netresearchgate.net This confirmation is critical to ensure its suitability as an internal standard, as its mass must be distinct from the unlabeled analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a standard method for determining the purity of pharmaceutical reference materials. rjpbcs.com For this compound, an HPLC method is used to separate the main compound from any potential impurities. lgcstandards.com

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphoric acid or sodium dihydrogen phosphate) and an organic solvent like acetonitrile. rjpbcs.comresearchgate.net Detection is commonly performed at a wavelength of around 238 nm, where the chromophore of the molecule exhibits strong absorbance. researchgate.netnih.govresearchgate.net Commercial reference standards of this compound are often certified to have a purity of greater than 95% as determined by HPLC. lgcstandards.com

Chemical Stability, Degradation Pathways, and Purity Assessment for Research Integrity

Hydrolytic Stability Under Varying pH Conditions

The interconversion between the lactone form (lovastatin) and its active open-ring hydroxy acid form is highly dependent on pH. rsc.org Lovastatin-d3 (B602498) Hydroxy Acid Sodium Salt, being the open-ring form, is subject to pH-dependent degradation and potential re-lactonization. Studies on lovastatin's hydrolytic behavior show that degradation follows pseudo-first-order kinetics. uchile.cl The stability across different media varies significantly, with the compound being most stable in simulated gastric fluid and least stable in phosphate (B84403) buffer at pH 7.4. uchile.cl

Acid-Catalyzed Degradation

Under acidic conditions, Lovastatin-d3 Hydroxy Acid Sodium Salt exhibits a complex stability profile. While the lactone form of lovastatin (B1675250) is more stable in acidic media compared to alkaline or neutral conditions, degradation still occurs. uchile.cl In strongly acidic environments (e.g., pH 2.0-2.5), the hydroxy acid form can partially revert to the lactone form. rsc.org However, this equilibrium is followed by further degradation of both the lactone and the hydroxy acid. rsc.org For instance, at pH 2, lovastatin (the lactone) becomes unstable after four days, with significant degradation observed after seven days. rsc.org

Under mildly acidic conditions, specific degradation products can be formed. For example, 6'-beta-hydroxy-lovastatin, a potential impurity or metabolite, is known to rearrange to form 3'-Hydroxy-iso-delta 4',5'-lovastatin. nih.gov Studies have identified up to two distinct degradation products when lovastatin is hydrolyzed in an acidic medium. uchile.cl The degradation products often retain the original chromophore structure, as evidenced by UV spectra. uchile.cl

pH ConditionObservationCompound StabilityReference
Strongly Acidic (pH 2.0-2.5) Partial reversion of hydroxy acid to lactone form, followed by degradation of both species.Unstable over extended periods. rsc.org
Acidic (General) Formation of up to two degradation products.pH-dependent degradation. uchile.cl
Mildly Acidic Rearrangement of hydroxylated impurities (e.g., 6'-beta-hydroxy-lovastatin).Susceptible to molecular rearrangement. nih.gov

Base-Catalyzed Degradation

In alkaline media, the hydrolysis of the lovastatin lactone to its hydroxy acid form is instantaneous and complete. uchile.clrsc.org The resulting this compound is significantly more stable under these conditions compared to acidic or neutral pH. rsc.org Studies conducted at a pH of 12.5 show that the hydroxy acid form is very stable, making alkaline conditions suitable for its isolation with a high conversion rate from the lactone. rsc.org While the hydroxy acid is stable, one degradation product can be observed from the initial hydrolysis of the lactone in alkaline medium. uchile.cl

Neutral pH Stability

At a neutral pH of 7.0, the conversion of the lovastatin lactone to the hydroxy acid form occurs spontaneously. rsc.org In a controlled environment, such as a growth medium without bacteria, Lovastatin Hydroxy Acid is stable at pH 7. rsc.org However, its stability can be compromised in biological samples, as it can be catabolized by gut microbiota into other metabolites. rsc.org The rank order of stability places phosphate buffer at pH 7.4 as one of the conditions where lovastatin is least stable, readily converting to the hydroxy acid. uchile.cl

Identification and Characterization of Degradation Products in Research Samples

Ensuring the purity of this compound in research samples is critical. Degradation can introduce impurities that may interfere with experimental results. Therefore, robust analytical methods are required to separate, identify, and quantify the parent compound and any related degradants.

Chromatographic Separation of Impurities and Degradants

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of lovastatin and its related compounds, including the separation of impurities and degradants. nih.gov Stability-indicating HPLC methods typically utilize a reversed-phase column, such as a C18 column, to achieve effective separation. uchile.clresearchgate.net

A typical analytical HPLC chromatogram allows for the clear distinction between the main compound and its impurities based on their retention times. For example, in the analysis of lovastatin, a target impurity was observed to elute at a relative retention time (RRT) of 0.52 compared to the main lovastatin peak. nih.gov The mobile phase composition is optimized to resolve the hydroxy acid form from its lactone precursor and other potential degradation products. uchile.clnih.gov

ParameterTypical ConditionPurposeReference
Column Reversed-Phase C18Separation based on hydrophobicity. uchile.clnih.gov
Mobile Phase Acetonitrile (B52724)/Methanol (B129727)/Phosphate Buffer (e.g., pH 4)Elution and separation of compounds. uchile.cl
Detection UV at 238 nmQuantification and detection of chromophoric compounds. uchile.cl
Flow Rate 1.0 - 1.5 mL/minControls retention time and resolution. uchile.cl
Temperature 45°CEnsures reproducibility and peak shape. uchile.cl

Mass Spectrometric Confirmation of Degradant Structures

While HPLC provides separation, mass spectrometry (MS) is indispensable for the structural confirmation of impurities and degradation products. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for developing sensitive and specific methods to quantitate lovastatin, its hydroxy acid metabolite, and any degradants in various matrices. nih.govnih.gov

In MS analysis, the mass-to-charge ratio (m/z) of the parent ion and its product ions are measured. For lovastatin, a primary fragmentation pathway involves the elimination of the ester side chain, followed by dehydration. researchgate.net The mass spectra for lovastatin show a characteristic base peak corresponding to the protonated molecule. researchgate.net By analyzing the MS/MS fragmentation patterns of unknown peaks in a chromatogram, their structures can be elucidated and confirmed as degradation products. This approach was used to identify an unknown impurity in a simvastatin (B1681759) drug sample, a structurally similar statin. researchgate.net The use of this compound as an internal standard is particularly valuable in these analyses, as its known mass shift allows for precise differentiation from the naturally occurring analyte. nih.gov

Oxidative Degradation Pathways

Lovastatin and its hydroxy acid form are susceptible to oxidative degradation. researchgate.net Forced degradation studies, which intentionally stress a compound to predict its breakdown products, provide significant insight into its oxidative stability. In one such study, lovastatin was subjected to oxidative stress using hydrogen peroxide. ekb.eg The results indicated significant degradation, highlighting the compound's sensitivity to oxidizing agents. researchgate.netekb.eg

Research has shown that lovastatin is unstable to oxidation, particularly in the presence of oxygen and at elevated temperatures. researchgate.net The primary sites of oxidation on the lovastatin molecule are the double bonds in the hexahydronaphthalene (B12109599) ring system. The degradation process can be substantial; a stress test using 3% hydrogen peroxide resulted in the degradation of approximately 82.7% of the parent compound. ekb.eg The use of antioxidants like butylated hydroxyanisole (BHA), caffeic acid, and rutin (B1680289) has been shown to effectively inhibit this oxidative degradation, underscoring the oxidative nature of the decomposition pathway. researchgate.net

In biological systems, oxidative metabolism is a key pathway, leading to hydroxylated derivatives. nih.gov While not identical to chemical oxidation, these metabolic pathways can indicate susceptible points on the molecule. For instance, lovastatin is known to be metabolized to derivatives such as 6'-beta-hydroxy-lovastatin.

The table below summarizes findings from a forced degradation study on lovastatin, which is structurally analogous to its hydroxy acid salt form in terms of the core chromophore and susceptibility to oxidation.

Table 1: Oxidative Degradation of Lovastatin Data derived from a forced degradation study providing insight into the stability of the core molecular structure.

Stress ConditionReagentExposure TimeTemperature% DegradationReference
Oxidation3% Hydrogen Peroxide (H₂O₂)30 minutesRoom Temperature82.7% ekb.eg

Photostability Studies

Photostability is a critical parameter for any research compound, as exposure to light can induce degradation and lead to the formation of impurities. Lovastatin has been determined to be sensitive to light. ekb.egresearchgate.net Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend systematic photostability testing to ensure the quality of drug substances and products. nih.govresearchgate.net

Forced degradation studies have quantitatively assessed the impact of light on lovastatin. When exposed to a mercury lamp, the compound showed significant degradation. ekb.eg In one specific study, after exposure to UV light, 44.6% of the lovastatin was degraded, indicating that light is a critical factor in the stability of this compound. ekb.eg This degradation confirms the need for storing this compound in light-resistant containers to maintain its purity and integrity. researchgate.net

The table below presents data from a photostability stress test performed on lovastatin.

Table 2: Photodegradation of Lovastatin Illustrative data from a forced degradation study under UV light exposure.

Stress ConditionLight SourceExposure Duration% DegradationReference
PhotolyticMercury (Hg) Lamp7 days44.6% ekb.eg

Influence of Storage Conditions on Research Compound Purity

The long-term purity of a research compound like this compound is directly influenced by storage conditions, primarily temperature and humidity. The compound is typically supplied as a crystalline solid with a purity of ≥95%. To maintain this purity, specific storage protocols are essential.

Temperature: Thermal stability studies show that lovastatin is relatively stable at controlled room temperatures (20-25°C) but begins to degrade as the temperature rises, with a notable decrease in stability observed at 45°C. researchgate.net Other studies have shown the solid form is stable up to 190°C in air. researchgate.net However, for long-term stability and to minimize any potential for thermal or oxidative degradation, a much lower temperature is recommended. Suppliers of Lovastatin Hydroxy Acid Sodium Salt and its deuterated analogs consistently recommend storage at -20°C. At this temperature, the compound is considered stable for years.

Humidity: Statins as a class of molecules are known to be susceptible to humidity, which can accelerate hydrolytic degradation. researchgate.net Therefore, it is crucial to store this compound in a tightly sealed container in a dry environment, such as a desiccator, to protect it from moisture.

The following table provides recommended storage conditions and a hypothetical projection of purity loss at different temperatures to illustrate the importance of proper storage.

Table 3: Influence of Storage Temperature on Compound Purity Recommended storage conditions and illustrative stability data.

ParameterRecommended ConditionRationale
Temperature-20°CMinimizes thermal degradation and slows oxidative processes.
LightStore in the dark (light-resistant container)Prevents photodegradation. ekb.egresearchgate.net
HumidityStore in a dry environment/desiccatorPrevents hydrolysis. researchgate.net
Hypothetical Purity Over Time Purity at 1 Year Purity at 4 Years
-20°C>98%>95%
4°C~95%<90%
25°C (Room Temp)<90%Significantly Degraded

Enzymatic and Biochemical Interaction Studies of Lovastatin D3 Hydroxy Acid Sodium Salt

Mechanistic Basis of HMG-CoA Reductase Inhibition by the Hydroxy Acid Form

The primary mechanism of action for Lovastatin (B1675250) Hydroxy Acid is the competitive inhibition of HMG-CoA reductase. researchgate.net The structure of the hydroxy acid form mimics the endogenous substrate, HMG-CoA, allowing it to bind with high affinity to the active site of the enzyme. researchgate.netproteopedia.org This binding prevents the conversion of HMG-CoA to mevalonate (B85504), a critical early step in the synthesis of cholesterol and other isoprenoids. patsnap.comresearchgate.netdrugbank.com

Binding Affinity and Kinetic Inhibition Parameters (K_i)

Lovastatin Hydroxy Acid is a highly potent, competitive inhibitor of HMG-CoA reductase. caymanchem.comtocris.com Its efficacy is quantified by its inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Multiple studies have established that the hydroxy acid form of lovastatin exhibits a K_i value in the nanomolar range, indicating a very strong binding affinity for the enzyme that is significantly greater than that of the natural substrate, HMG-CoA. proteopedia.orgcaymanchem.comtocris.commedchemexpress.comrndsystems.com

Kinetic Inhibition Data for Lovastatin Hydroxy Acid
InhibitorTarget EnzymeInhibition Constant (K_i)Inhibition Type
Lovastatin Hydroxy AcidHMG-CoA Reductase0.6 nMCompetitive

Structural Biology Insights into Enzyme-Inhibitor Complexes

X-ray crystallography studies of the HMG-CoA reductase enzyme in complex with lovastatin have provided detailed insights into the molecular basis of its inhibitory action. nih.gov These studies reveal that the inhibitor binds to the enzyme's active site. nih.gov A key structural feature of this interaction is the displacement of the enzyme's flexible "flap domain," which contains a critical catalytic residue. proteopedia.orgnih.gov By binding to the active site, lovastatin prevents the proper closure of this flap, which is necessary for catalysis to occur, thus effectively inhibiting the enzyme's function. proteopedia.org Comparisons between the binding of statins to human (Class I) and bacterial (Class II) HMG-CoA reductase have shown a similar mode of binding but with distinct differences in specific interactions, which accounts for variations in affinity. nih.gov

Interactions with Other Metabolizing Enzymes

The metabolic pathway of lovastatin involves several other key enzymes beyond its primary target. The hydroxy acid form is a substrate for various enzymes, which is a critical consideration in research, particularly when studying potential interactions in complex biological systems.

Role in Substrate/Inhibitor Specificity Studies of Cytochrome P450 Enzymes

Lovastatin and its active hydroxy acid metabolite are known substrates of the Cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for its further metabolism. nih.govmedlibrary.orgnih.govclinpgx.org Because of this relationship, Lovastatin-d3 (B602498) Hydroxy Acid Sodium Salt can be used as a tool in research to probe the specificity and activity of CYP enzymes. For instance, studies have used lovastatin to determine its inhibitory potential against a panel of different CYP isoforms. Research has shown that pure lovastatin can inhibit CYP2B6, CYP2C9, CYP2C19, and CYP3A4 with varying potencies, typically in the micromolar range. nih.gov

Inhibitory Potency (IC₅₀) of Lovastatin on Human CYP450 Enzymes
CYP450 IsoformIC₅₀ (μM)
CYP1A2>50
CYP2B6~9-16
CYP2C9~9-16
CYP2C19~9-16
CYP2D6>50
CYP3A4~9-16

Modulation of Transporter Proteins (e.g., OATP1B1) in Research Models

Lovastatin acid is a known substrate for hepatic uptake transporters, particularly the organic anion-transporting polypeptide 1B1 (OATP1B1), which is encoded by the SLCO1B1 gene. clinpgx.orgnih.gov This transporter plays a crucial role in the hepatic clearance of statins from the blood. In research models, Lovastatin-d3 Hydroxy Acid Sodium Salt can be used to study the function and impact of OATP1B1. For example, it can be used in in vitro transport assays with cells engineered to express OATP1B1 to screen for potential drug-drug interactions. nih.gov Compounds that inhibit OATP1B1, such as cyclosporine, can be studied for their ability to increase the concentration of the lovastatin acid, providing a model for understanding clinically relevant transporter-mediated drug interactions. nih.gov

Use in Cell-Based Assays for Cholesterol Biosynthesis Research

This compound is a valuable tool for cell-based assays designed to investigate the cholesterol biosynthesis pathway and its regulation. By directly inhibiting HMG-CoA reductase, it allows researchers to study the downstream cellular consequences of reduced mevalonate production. researchgate.net

In these experimental setups, cells are treated with the compound, and various endpoints can be measured. For example, researchers have used lovastatin in cell culture to measure its direct impact on total cellular cholesterol levels. nih.gov Such studies have determined the 50% inhibitory concentration (IC₅₀) for cholesterol biosynthesis to be approximately 9.8 nM. nih.gov Furthermore, these assays can distinguish the effects on cholesterol synthesis from other mevalonate-dependent processes, like protein prenylation, which was found to have a much higher IC₅₀ of 2.6 µM. nih.gov Advanced proteomic techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), have been combined with lovastatin treatment in cell lines like HL-60 to quantify global changes in protein expression, confirming the expected inhibition of the cholesterol pathway and revealing perturbations in other interconnected cellular pathways. nih.gov

Future Research Directions and Emerging Methodologies

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The drive for greater sensitivity and specificity in bioanalysis is relentless, particularly when assessing low-concentration analytes in complex biological matrices. Lovastatin-d3 (B602498) Hydroxy Acid Sodium Salt is integral to the application of these advanced methods for the study of its non-labeled counterpart.

Ultra-High-Performance Liquid Chromatography (UHPLC) dramatically increases the speed and resolution of separations compared to conventional HPLC. When coupled with High-Resolution Mass Spectrometry (HRMS), it provides highly specific and sensitive detection. In this context, Lovastatin-d3 Hydroxy Acid Sodium Salt is an ideal internal standard. Its chemical properties are nearly identical to the analyte (Lovastatin Hydroxy Acid), meaning it co-elutes and experiences similar ionization effects in the mass spectrometer's source. researchgate.net The key difference is its higher mass due to the three deuterium (B1214612) atoms. pharmaffiliates.com This mass shift allows the HRMS instrument to distinguish between the standard and the analyte with high precision, correcting for any variability during sample extraction and analysis. This approach is critical for pharmacokinetic studies requiring the quantification of lovastatin's active form in plasma or tissue, where high accuracy is paramount. researchgate.net

The development of miniaturized platforms, such as microfluidics or "lab-on-a-chip" systems, represents a significant step forward for analyzing samples of very limited volume, such as those from pediatric studies, specific tissue micro-biopsies, or in-vitro cell culture models. These platforms require robust analytical methods to handle microliter or even nanoliter sample volumes. The use of this compound as an internal standard is indispensable in these scenarios. By adding a known quantity of the labeled standard at the earliest stage of sample preparation, researchers can obtain reliable quantification of Lovastatin (B1675250) Hydroxy Acid, even when absolute sample recovery is low or variable, a common challenge in miniaturized systems.

Integration into Systems Biology and Metabolomics Approaches

Systems biology and metabolomics aim to provide a comprehensive, quantitative overview of the metabolic state of a biological system. Lovastatin acts by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which has wide-ranging effects on cellular metabolism beyond cholesterol synthesis. nih.govsigmaaldrich.com

Future metabolomics studies will increasingly focus on elucidating the downstream consequences of this inhibition. In such studies, which measure hundreds or thousands of metabolites simultaneously, accurate quantification of the target compound (Lovastatin Hydroxy Acid) is essential to correlate its concentration with observed metabolic changes. This compound serves as the perfect tool to anchor the quantitative analysis. It ensures that the measurement of the active drug is not skewed by matrix effects from complex samples like cell lysates or plasma, thereby enabling meaningful integration of pharmacokinetic data with the broader metabolomic profile.

Development of Novel Isotopic Labeling Strategies (e.g., 13C-labeling)

While deuterium labeling (as in Lovastatin-d3) is a gold standard for internal standards in quantitative analysis, other isotopic labeling strategies are emerging for different research applications. medchemexpress.comualberta.ca The development of Lovastatin Hydroxy Acid labeled with stable isotopes like Carbon-13 (¹³C) could open new avenues for research. nih.gov

Metabolic Flux Analysis: A ¹³C-labeled version of Lovastatin Hydroxy Acid could be used to trace the metabolic fate of the compound itself, determining if it undergoes further biotransformation beyond known pathways.

Target Engagement Studies: ¹³C or ¹⁵N labeling could be used in NMR-based studies to investigate the interaction of the drug with its target enzyme, HMG-CoA reductase, providing insights into the dynamics of binding. nih.gov

The existing d3-labeled compound provides a mass shift primarily for quantification. pharmaffiliates.com A ¹³C-labeled version would allow researchers to trace the carbon skeleton of the molecule through metabolic processes, offering a complementary tool for mechanistic studies. nih.gov

Applications in Mechanistic Toxicology Studies (Non-Clinical)

A primary concern with statin therapy is the potential for myopathy, or muscle toxicity. nih.gov Mechanistic toxicology studies in non-clinical settings (e.g., using animal models or cultured muscle cells) aim to understand the biochemical basis for these adverse effects. A critical component of such research is the ability to accurately correlate the concentration of the active compound at the site of action (muscle tissue) with the observed toxicological endpoints.

This compound is an essential tool for these studies. It enables the development of validated bioanalytical methods (e.g., LC-MS/MS) to precisely measure the concentration of Lovastatin Hydroxy Acid in tissue homogenates or cell lysates. researchgate.net This allows researchers to establish clear dose-response and concentration-toxicity relationships, helping to identify metabolic thresholds for toxicity and investigate how factors like genetic predisposition or co-medications might increase risk.

Expanding Use in Mechanistic Drug-Drug Interaction Research

Lovastatin is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, making it susceptible to drug-drug interactions (DDIs). drugs.com Mechanistic DDI studies investigate how co-administered drugs can alter the pharmacokinetics of lovastatin, potentially increasing the concentration of its active hydroxy acid form and the risk of toxicity. nih.govdrugs.com

The precise quantification of Lovastatin Hydroxy Acid is the cornerstone of these studies. Research investigating the impact of antibiotics or other drugs on lovastatin metabolism relies on accurate measurements of the changes in plasma concentration of the active metabolite. nih.gov this compound is used as the internal standard in these assays to ensure that the measured changes in drug levels are real and not artifacts of the analytical process. This allows for the robust evaluation of DDI potential and the development of safer prescribing guidelines.

Table of Research Applications for this compound

Future Research AreaEmerging MethodologyRole of this compoundPrimary Research Goal
Advanced BioanalysisUHPLC-HRMSInternal standard for high-precision quantification.To achieve lower detection limits and higher specificity in complex matrices.
Micro-sampling AnalysisMiniaturized Analytical PlatformsInternal standard to correct for recovery losses in low-volume samples.To enable accurate analysis of samples from pediatric or micro-biopsy studies.
Systems BiologyMetabolomicsQuantitative anchor point in multi-analyte assays.To correlate the concentration of the active drug with global metabolic changes.
Mechanistic ToxicologyLC-MS/MS of tissue/cell lysatesInternal standard for accurate tissue concentration measurement.To establish concentration-toxicity relationships for adverse effects like myopathy.
Pharmacokinetic StudiesMechanistic DDI ResearchInternal standard for precise pharmacokinetic modeling.To quantify the effect of co-administered drugs on lovastatin metabolism.

Q & A

Q. What validated LC-MS/MS parameters are recommended for quantifying Lovastatin-d3 Hydroxy Acid Sodium Salt in biological matrices?

Methodological Answer: A robust LC-MS/MS method for quantifying this compound (CAS 1217528-38-5) in human plasma involves:

  • Chromatography : Luna C18 column (100 × 4.6 mm, 5 μm) with mobile phase acetonitrile:5 mM ammonium acetate buffer (pH 3.6; 90:10 v/v) at 0.7 mL/min flow rate .
  • Mass Spectrometry : Positive polarity electrospray ionization (ESI+) with multiple reaction monitoring (MRM). Key transitions:
    • Lovastatin-d3 Hydroxy Acid : m/z 447.56 → 327.2 (CE 20 V, DP 48 V).
    • Internal Standard (Lovastatin-d3) : m/z 421.5 → 199.1 (CE 20 V, DP 38 V) .
  • Sample Preparation : Solid-phase extraction (SPE) using Cleanert PEP-3 cartridges, achieving >95% recovery .
  • Validation : Intra-day precision ≤4.2%, inter-day precision ≤5.8%, LOD 0.1 ng/mL, LOQ 0.3 ng/mL .

Q. How does deuterium labeling in this compound enhance metabolic tracing studies?

Methodological Answer: The three deuterium atoms in this compound (C24H34D3NaO6) introduce a mass shift of +3 Da, enabling precise differentiation from non-deuterated analogs (e.g., Lovastatin hydroxy acid) in mass spectrometry. This is critical for:

  • Pharmacokinetic Studies : Tracking parent drug and metabolites in plasma without interference from endogenous compounds .
  • Enzyme Assays : Monitoring HMG-CoA reductase inhibition kinetics using deuterated standards to avoid isotopic interference .
  • Sample Preparation : Ensure deuterium stability by avoiding prolonged exposure to high temperatures (>37°C) or extreme pH during extraction .

Advanced Research Questions

Q. How can co-eluting impurities be resolved during this compound analysis?

Methodological Answer: Common impurities (e.g., Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt, CAS 132294-94-1) require chromatographic optimization:

  • Gradient Elution : Adjust acetonitrile concentration from 70% to 95% over 10 minutes to separate structurally similar impurities .
  • Column Selection : Use a Phenomenex Kinetex C18 column (2.6 μm particle size) for higher resolution .
  • Mass Spectrometry : Employ MRM transitions unique to impurities (e.g., m/z 433.5 → 315.1 for Des(2-methylbutyryl) impurity) .

Q. What experimental design is recommended for stability studies of this compound under varying storage conditions?

Methodological Answer: Assess stability using:

  • Temperature : Store aliquots at -20°C (long-term), 2–8°C (short-term), and room temperature (24°C) for 0–6 months .
  • Matrix Effects : Test in plasma, liver microsomes, and buffer (pH 7.4) to evaluate degradation kinetics.
  • Analytical Method : Monitor degradation products via LC-MS/MS with a stability-indicating method (e.g., ≥95% purity threshold) .

Q. How can isotopic interference be minimized when using this compound in metabolic flux analysis?

Methodological Answer:

  • Chromatographic Separation : Optimize retention time differences (>1.5 min) between deuterated and non-deuterated analogs to prevent overlap .
  • High-Resolution MS : Use Q-TOF or Orbitrap systems to resolve isotopic clusters (e.g., distinguish m/z 447.56 [M+3] from 444.56 [M+0]) .
  • Validation : Confirm absence of cross-talk in MRM channels by analyzing singly labeled standards .

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